Iron(III) Chelation Potency vs. Clinical Chelators
Eltrombopag (ELT) mobilizes iron from cardiomyocytes at concentrations as low as 1 µM, whereas clinically established iron chelators deferasirox (DFX), deferiprone (DFP), and desferrioxamine (DFO) require 30 µM iron-binding equivalents (IBE) to achieve comparable mobilization [1]. Furthermore, ELT combined with DFX produces synergistic (>additive) cellular iron mobilization, exceeding the effect of either agent alone [2]. Avatrombopag and lusutrombopag do not possess any iron chelation activity [3].
| Evidence Dimension | Iron mobilization concentration threshold in cardiomyocytes |
|---|---|
| Target Compound Data | 1 µM (ELT) |
| Comparator Or Baseline | Deferasirox (DFX) / Deferiprone (DFP) / Desferrioxamine (DFO): 30 µM IBE each |
| Quantified Difference | 30-fold lower concentration required for ELT vs. clinical chelators; synergy with DFX (more than additive) |
| Conditions | Human cardiomyocyte iron mobilization assay (Vlachodimitropoulou et al., Blood 2014) |
Why This Matters
Researchers studying iron overload disorders or seeking dual TPO-RA/iron chelation pharmacology must select eltrombopag-based compounds; avatrombopag and lusutrombopag lack this activity entirely.
- [1] Vlachodimitropoulou E, et al. Eltrombopag: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator. Blood. 2014;124(21):4015. (1 µM ELT vs 30 µM IBE for DFO/DFP/DFX). View Source
- [2] MRC Weatherall Institute of Molecular Medicine, University of Oxford. Iron mobilization from cardiomyocytes: ELT + DFX synergy. October 26, 2017. View Source
- [3] Abe K, et al. The structure, function, and clinical use of the thrombopoietin receptor agonist avatrombopag. Int J Hematol. 2023;117(5):633-644. (Avatrombopag: no potential for chelation). View Source
